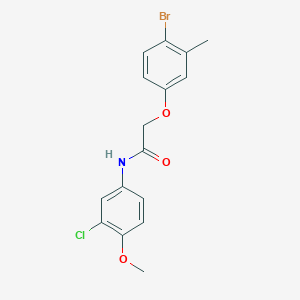![molecular formula C13H12BrN3O3S B6081881 4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B6081881.png)
4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide, also known as BHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHC is a sulfonamide derivative that contains a hydrazinecarboxamide and a bromobenzene group.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase (CA) enzymes. CA enzymes play a crucial role in the regulation of acid-base balance in the body, and their inhibition has been shown to have therapeutic potential in various diseases, including glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects
4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in the development of antimicrobial agents. In addition, 4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of pain relievers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide is its high purity, which makes it suitable for use in various lab experiments. However, the compound is relatively expensive and may not be readily available in large quantities. In addition, the mechanism of action of 4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide is not fully understood, which may limit its potential applications in certain fields.
Direcciones Futuras
For the research on 4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide include the development of 4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide-based drugs, the synthesis of 4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide-based MOFs, and further studies on the mechanism of action of the compound.
Métodos De Síntesis
The synthesis of 4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide involves the reaction between 4-bromoaniline and hydrazinecarboxamide in the presence of sulfuric acid. The reaction produces 4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide as a white crystalline solid with a melting point of 265-267°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide has been shown to exhibit antitumor activity against various cancer cell lines. In biochemistry, 4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide has been used as a probe to study the mechanism of action of sulfonamide drugs. In materials science, 4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.
Propiedades
IUPAC Name |
4-bromo-N-[2-(hydrazinecarbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3S/c14-9-5-7-10(8-6-9)21(19,20)17-12-4-2-1-3-11(12)13(18)16-15/h1-8,17H,15H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHCZVNDYIFOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(hydrazinecarbonyl)phenyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine](/img/structure/B6081810.png)
![N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6081817.png)
![2-butyryl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6081844.png)

![N-ethyl-3-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N-phenylbenzamide](/img/structure/B6081853.png)
![4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one](/img/structure/B6081854.png)
![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6081856.png)

![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(4-methylphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6081867.png)
![6,8-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6081871.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6081872.png)
![N-(3-isopropoxypropyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6081875.png)
![[1-({1-[(8-fluoro-2-quinolinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6081880.png)
![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6081883.png)